3-[Benzo(b)thiophen-2-yl]phenol is an organic compound characterized by the presence of a benzo[b]thiophene moiety attached to a phenolic group. Its molecular formula is , and it features a complex structure that contributes to its unique chemical properties. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
Research has indicated that 3-[Benzo(b)thiophen-2-yl]phenol exhibits various biological activities, including:
Several methods have been developed for synthesizing 3-[Benzo(b)thiophen-2-yl]phenol:
3-[Benzo(b)thiophen-2-yl]phenol has potential applications in:
Studies exploring the interactions of 3-[Benzo(b)thiophen-2-yl]phenol with various biological targets have revealed:
Several compounds share structural similarities with 3-[Benzo(b)thiophen-2-yl]phenol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Benzo[b]thiophen-2-yl)phenol | Similar thiophene structure | Exhibits different biological activity patterns |
| 4-(Benzo[b]thiophen-2-yl)phenol | Substituted at a different position | May have enhanced solubility |
| 3-(Thiophen-2-yl)benzo[b]thiophene | Lacks hydroxyl group | Different reactivity profile |
The uniqueness of 3-[Benzo(b)thiophen-2-yl]phenol lies in its specific arrangement of functional groups and its resulting reactivity and biological activity, distinguishing it from these similar compounds.
The synthesis of 3-[Benzo(b)thiophen-2-yl]phenol represents an important area of heterocyclic chemistry, with various methodologies developed to construct this valuable compound [1] [2]. Benzo[b]thiophene derivatives have garnered significant attention due to their presence in numerous natural products and pharmacologically active compounds [3]. The traditional approaches to synthesize 3-[Benzo(b)thiophen-2-yl]phenol primarily involve either the construction of the benzothiophene core followed by phenol attachment, or the coupling of pre-formed benzothiophene and phenol moieties [1] [4].
Friedel-Crafts arylation represents one of the classical approaches for the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol, enabling the formation of carbon-carbon bonds between aromatic rings [5]. This methodology typically employs Lewis acid catalysts such as aluminum trichloride (AlCl₃) or iron trichloride (FeCl₃) to facilitate the electrophilic aromatic substitution reaction [5] [1].
The synthesis pathway generally involves the following steps:
A notable variation of this approach involves the use of acylium ions as electrophiles, followed by reduction of the resulting ketone intermediate [5]. This Friedel-Crafts acylation pathway offers several advantages over direct alkylation, including the prevention of multiple substitutions due to the deactivating effect of the carbonyl group on the aromatic ring [5] [1].
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Arylation for 3-[Benzo(b)thiophen-2-yl]phenol Synthesis
| Lewis Acid Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (2-position:3-position) |
|---|---|---|---|---|
| AlCl₃ | 25-30 | 4-6 | 45-55 | 3:1 |
| FeCl₃ | 40-50 | 3-5 | 50-60 | 4:1 |
| BF₃·Et₂O | 0-5 | 8-10 | 35-45 | 5:1 |
| TiCl₄ | 20-25 | 5-7 | 40-50 | 4:1 |
The regioselectivity of the Friedel-Crafts arylation is a critical consideration, as benzothiophene can undergo substitution at both the 2- and 3-positions [1] [4]. The inherent electronic properties of benzothiophene typically favor substitution at the 3-position; however, the use of specific catalysts and reaction conditions can direct the arylation predominantly toward the 2-position, which is necessary for the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol [1] [5].
Cross-coupling reactions, particularly Suzuki and Stille couplings, have emerged as powerful tools for the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol, offering advantages in terms of mild reaction conditions, functional group tolerance, and regioselectivity [6] [4].
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of organoboron compounds with organohalides or triflates [6]. For the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol, this typically involves the coupling of a 2-halogenated benzothiophene with a 3-hydroxyphenylboronic acid, or alternatively, the coupling of a 2-borylated benzothiophene with a 3-halogenated phenol [6] [1].
The general reaction scheme for the Suzuki coupling approach includes:
The Stille coupling, on the other hand, utilizes organotin compounds instead of organoboron reagents [1] [4]. This methodology involves the palladium-catalyzed coupling of organostannanes with various electrophiles, such as aryl halides or triflates [1]. While effective for the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol, the Stille coupling has seen decreased usage due to concerns regarding the toxicity of tin compounds [1] [4].
Table 2: Comparison of Suzuki and Stille Coupling Conditions for 3-[Benzo(b)thiophen-2-yl]phenol Synthesis
| Parameter | Suzuki Coupling | Stille Coupling |
|---|---|---|
| Catalyst System | Pd(OAc)₂/SPhos/K₃PO₄ | Pd(PPh₃)₄/CuI |
| Solvent | THF/H₂O or Dioxane/H₂O | DMF or Toluene |
| Temperature (°C) | 80-100 | 100-120 |
| Reaction Time (h) | 12-24 | 24-48 |
| Yield (%) | 65-85 | 60-80 |
| Organometallic Reagent | 3-hydroxyphenylboronic acid | 3-hydroxyphenyltributyltin |
| Electrophile | 2-bromobenzothiophene | 2-iodobenzothiophene |
Research findings indicate that the Suzuki coupling generally provides higher yields and requires shorter reaction times compared to the Stille coupling for the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol [4] [6]. Additionally, the Suzuki methodology offers advantages in terms of the stability and lower toxicity of the organoboron reagents, making it the preferred cross-coupling approach for large-scale synthesis [6] [1].
Recent advances in synthetic methodologies have led to the development of more efficient catalytic routes for the preparation of 3-[Benzo(b)thiophen-2-yl]phenol, offering improvements in terms of yield, selectivity, and environmental impact [7] [3].
Transition metal-mediated cyclization represents a powerful approach for the construction of the benzothiophene core, which can subsequently be functionalized to introduce the phenol moiety at the 2-position [7] [1]. This methodology typically involves the cyclization of appropriately substituted precursors, such as 2-(methylthio)phenylacetylenes or 2-halophenylthioacetates, in the presence of transition metal catalysts [7] [8].
Palladium-catalyzed cyclization has emerged as a particularly effective strategy, with various catalytic systems reported in the literature [7] [1]. One notable approach involves the palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes under aerobic conditions, which proceeds via an intramolecular S-5-endo-dig cyclization followed by iodide-promoted S-demethylation and alkoxycarbonylation [7] [1].
Copper-mediated cyclization represents another valuable approach for the synthesis of benzothiophene derivatives [2] [8]. This methodology typically involves the copper-catalyzed intramolecular dehydrogenative carbon-hydrogen/oxygen-hydrogen coupling of 2-(benzo[b]thiophen-2-yl)phenol precursors [2] [7]. The reaction proceeds through the formation of a phenoxy radical, which undergoes intramolecular carbon-oxygen cyclization to generate the desired product [2] [8].
Table 3: Transition Metal Catalysts for Benzothiophene Cyclization
| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| Pd(OAc)₂/KI/O₂ | 2-(methylthio)phenylacetylene | MeOH, 60°C, 24h | 75-85 | Aerobic conditions, high selectivity |
| Cu(OAc)₂/K₂CO₃ | 2-(benzo[b]thiophen-2-yl)phenol | DMF, 120°C, 12h | 70-80 | Direct C-H/O-H coupling |
| PdCl₂(PPh₃)₂/CuI | 2-iodophenylthioacetate | DMF, 100°C, 8h | 65-75 | Tandem coupling-cyclization |
| Ni(cod)₂/PCy₃ | 2-bromophenylthioacetate | Toluene, 110°C, 16h | 60-70 | Mild conditions, good functional group tolerance |
The transition metal-mediated cyclization approach offers several advantages for the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol, including high regioselectivity, mild reaction conditions, and compatibility with a wide range of functional groups [7] [8]. Additionally, this methodology allows for the introduction of various substituents on both the benzothiophene and phenol moieties, enabling the preparation of diverse analogues [7] [1].
The utilization of aryne precursors represents an innovative approach for the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol, offering unique advantages in terms of regioselectivity and reaction efficiency [9] [1]. Arynes are highly reactive intermediates that can undergo various transformations, including nucleophilic addition, cycloaddition, and insertion reactions [9] [1].
For the synthesis of benzothiophene derivatives, the aryne approach typically involves the reaction between alkynyl sulfides and ortho-silylaryl triflates, which serve as aryne precursors [9] [1]. This methodology enables the one-step synthesis of benzothiophenes through the aryne reaction, providing a direct and efficient route to the desired products [9] [8].
The general reaction scheme for the aryne-based synthesis includes:
Research findings indicate that this approach allows for the synthesis of a wide variety of benzothiophenes, as diverse aryne precursors can be employed [9] [1]. Notably, not only simple benzyne but also 3-fluoro-, 3-bromo-, 3-methoxy-, and 3-aminobenzyne intermediates react with alkynyl sulfides to furnish the corresponding benzothiophene products in moderate to good yields, leaving these functional groups untouched [9] [1].
Table 4: Aryne Precursors for Benzothiophene Synthesis
| Aryne Precursor | Alkynyl Sulfide | Reaction Conditions | Yield (%) | Product Features |
|---|---|---|---|---|
| 2-(trimethylsilyl)phenyl triflate | Ethyl(phenylethynyl)sulfide | CsF, MeCN, rt, 12h | 65-75 | Unsubstituted benzothiophene |
| 2-(trimethylsilyl)-3-fluorophenyl triflate | Ethyl(phenylethynyl)sulfide | TBAF, THF, 0°C to rt, 8h | 60-70 | 4-fluorobenzothiophene |
| 2-(trimethylsilyl)-3-methoxyphenyl triflate | Ethyl(phenylethynyl)sulfide | CsF, MeCN, rt, 16h | 55-65 | 4-methoxybenzothiophene |
| 2-(trimethylsilyl)-4-methylphenyl triflate | Ethyl(phenylethynyl)sulfide | TBAF, THF, rt, 10h | 50-60 | 5-methylbenzothiophene |
The aryne precursor approach offers several advantages for the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol, including mild reaction conditions, high regioselectivity, and the ability to introduce various substituents on the benzothiophene core [9] [1]. Additionally, this methodology allows for the preparation of complex benzothiophene derivatives that would be challenging to synthesize using traditional approaches [9] [8].
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly methodologies for organic synthesis [10] [11]. This trend has extended to the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol, with various green chemistry innovations reported in the literature [10] [12].
Mechanochemical synthesis represents a promising green chemistry approach for the preparation of 3-[Benzo(b)thiophen-2-yl]phenol, offering advantages in terms of reduced solvent usage, lower energy consumption, and improved reaction efficiency [11] [10]. This methodology involves the application of mechanical energy, typically through ball milling or grinding, to initiate and drive chemical reactions [11] [10].
For the synthesis of benzothiophene derivatives, mechanochemical approaches have been developed for various key transformations, including carbon-carbon bond formation, cyclization, and functionalization reactions [11] [10]. These solvent-free or solvent-reduced methodologies align with the principles of green chemistry by minimizing waste generation and reducing the environmental impact of the synthetic process [11] [10].
One notable mechanochemical approach involves the ball mill-assisted synthesis of benzothiophenes through the cyclization of appropriately substituted precursors [11] [10]. This methodology typically employs high-energy ball milling to facilitate key transformations such as hydroamination, Knoevenagel condensation, and reductive reactions, often yielding products with excellent purity while eliminating the need for chromatographic purification [11] [10].
Table 5: Mechanochemical Synthesis Conditions for Benzothiophene Derivatives
| Milling Equipment | Reaction Type | Reaction Conditions | Yield (%) | Green Chemistry Advantages |
|---|---|---|---|---|
| Planetary ball mill | Cyclization of 2-(phenylthio)acetophenones | 30 Hz, 2h, catalytic I₂ | 75-85 | Solvent-free, catalyst recycling |
| High-energy ball mill | C-S bond formation | 25 Hz, 1h, ZnO as catalyst | 70-80 | No external heating, minimal waste |
| Vibratory ball mill | Suzuki coupling | 20 Hz, 3h, Pd/C, K₂CO₃ | 65-75 | Reduced Pd loading, solvent-free |
| Mixer mill | Friedel-Crafts arylation | 30 Hz, 2h, AlCl₃ (solid support) | 60-70 | No liquid acid, easier workup |
Research findings indicate that mechanochemical synthesis offers several advantages for the preparation of 3-[Benzo(b)thiophen-2-yl]phenol, including shorter reaction times, higher yields, and reduced environmental impact compared to conventional solution-based methods [11] [10]. Additionally, this approach often enables reactions to proceed under milder conditions and with improved selectivity, leading to cleaner product profiles and simplified purification procedures [11] [10].
Photochemical synthesis represents another innovative green chemistry approach for the preparation of 3-[Benzo(b)thiophen-2-yl]phenol, utilizing light energy to drive chemical transformations [12] [13]. This methodology offers advantages in terms of mild reaction conditions, high selectivity, and reduced environmental impact [12] [13].
For the synthesis of benzothiophene derivatives, various photochemical pathways have been developed, including photocyclization, photocatalytic carbon-hydrogen activation, and photoredox-catalyzed coupling reactions [12] [13]. These light-driven methodologies align with the principles of green chemistry by utilizing renewable energy sources and often enabling reactions to proceed under ambient conditions [12] [13].
One notable photochemical approach involves the visible-light-driven aromatic carbon-hydrogen thiolation reactions for the synthesis of benzothiophenes [12] [13]. This methodology typically employs organic photocatalysts, such as riboflavin derivatives, and operates under mild conditions to achieve the desired transformations with high efficiency and selectivity [12] [13].
Continuous flow photochemistry has emerged as a particularly promising approach for the synthesis of heterocyclic compounds, including benzothiophene derivatives [14] [15]. This methodology combines the advantages of photochemical synthesis with the benefits of continuous flow processing, including improved light penetration, enhanced mass transfer, and precise reaction control [14] [15].
Table 6: Photochemical Synthesis Conditions for Benzothiophene Derivatives
| Light Source | Photocatalyst | Reaction Conditions | Yield (%) | Green Chemistry Features |
|---|---|---|---|---|
| Blue LED (450 nm) | Riboflavin tetraacetate | MeOH, rt, 6h, air | 70-80 | Visible light, natural catalyst |
| Violet LED (420 nm) | Eosin Y | DMF/H₂O, rt, 8h, N₂ | 65-75 | Low energy consumption, mild conditions |
| Green LED (530 nm) | Ru(bpy)₃Cl₂ | MeCN, rt, 4h, O₂ | 75-85 | Ambient conditions, high selectivity |
| UV LED (365 nm) | None (direct photolysis) | MeOH, rt, 2h, I₂ (cat.) | 60-70 | No metal catalyst, short reaction time |
Recent advances in photochemical synthesis include the development of iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes for the preparation of fused benzothiophene derivatives [15] [12]. Comparative analysis has shown that photochemical cyclization is a more efficient method for the preparation of these compounds compared to oxidative coupling or palladium-catalyzed intramolecular arylation [15] [12].
The optimization of photochemical pathways for the synthesis of 3-[Benzo(b)thiophen-2-yl]phenol has focused on several key aspects, including the selection of appropriate light sources, photocatalysts, and reaction conditions [12] [15]. These efforts have led to the development of more efficient and sustainable synthetic methodologies, contributing to the advancement of green chemistry in heterocyclic synthesis [12] [15].
The thermodynamic stability of 3-[Benzo(b)thiophen-2-yl]phenol can be evaluated through comprehensive analysis of its thermal properties and phase behavior. Based on structural similarities with the parent benzo[b]thiophene compound, significant insights can be derived regarding the thermal stability characteristics of this phenolic derivative [1] [2].
The parent benzo[b]thiophene exhibits a triple point temperature of 304.48 K (31.3°C) and demonstrates remarkable thermal stability with a critical temperature of 764 K (491°C) [1] [2]. The compound undergoes a distinctive phase transition between 250-261.6 K, characterized as a lambda-type transition involving an order-disorder phenomenon [3]. This transition is associated with an entropy change of approximately R ln 4 cal deg⁻¹ mol⁻¹, suggesting significant molecular rearrangement in the crystal lattice [3].
For 3-[Benzo(b)thiophen-2-yl]phenol, the presence of the phenolic hydroxyl group introduces additional hydrogen bonding capabilities that significantly influence thermodynamic stability. The enthalpy of fusion for benzo[b]thiophene is 11.82 kJ/mol [4], and the phenolic derivative is expected to exhibit higher values due to stronger intermolecular interactions through hydrogen bonding networks.
The compound demonstrates excellent thermal stability under ambient conditions, with predicted thermal decomposition occurring well above typical processing temperatures. Computational studies on related benzothiophene derivatives indicate that the aromatic π-system provides substantial resonance stabilization, contributing approximately 58 kcal/mol of resonance energy [5].
Crystalline polymorphism studies on related benzothiophene compounds reveal complex phase behavior, with multiple crystalline forms possible depending on crystallization conditions [6] [7]. The benzothiophene core exhibits substrate-induced phase formation in thin films, suggesting that crystallization substrates significantly influence the final crystal structure and stability [8].
The solubility profile of 3-[Benzo(b)thiophen-2-yl]phenol reflects the dual nature of its molecular structure, combining the lipophilic benzothiophene moiety with the hydrophilic phenolic hydroxyl group. Experimental determination of partition coefficients for benzothiophene derivatives using reversed-phase high-performance liquid chromatography reveals LogP values ranging from 2.08 to 4.18 [9].
The compound exhibits limited aqueous solubility (less than 0.1 mg/mL at 25°C) but demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (15-20 mg/mL) [10]. This solubility pattern is characteristic of phenolic compounds with extended aromatic systems, where hydrogen bonding with protic solvents competes with hydrophobic interactions of the aromatic framework.
For 3-[Benzo(b)thiophen-2-yl]phenol, the predicted LogP value falls within the range of 2.5-3.5, indicating moderate lipophilicity [11]. This value positions the compound in an optimal range for biological activity, as it provides sufficient lipophilicity for membrane penetration while maintaining adequate aqueous solubility for bioavailability.
The partition coefficient is influenced by several structural factors:
Temperature dependence of solubility follows typical patterns observed for aromatic compounds, with increased solubility at elevated temperatures due to enhanced molecular motion and disruption of crystal lattice interactions [12]. The compound demonstrates enhanced solubility in polar organic solvents including ethanol, methanol, and acetonitrile, reflecting the amphiphilic nature of the molecular structure.
Distribution studies indicate that the compound preferentially partitions into organic phases under neutral pH conditions, consistent with the predicted LogP values and the predominantly non-ionized state of the phenolic group at physiological pH.
The acid-base behavior of 3-[Benzo(b)thiophen-2-yl]phenol is dominated by the phenolic hydroxyl group, which exhibits typical weak acid characteristics. Computational predictions indicate a pKa value of 9.38 ± 0.30 for the phenolic proton dissociation [13], placing it within the typical range for substituted phenols (9.0-10.5) [14] [15].
The dissociation equilibrium can be represented as:
$$ \text{ArOH} \rightleftharpoons \text{ArO}^- + \text{H}^+ $$
where the acid dissociation constant Ka = [ArO⁻][H⁺]/[ArOH] and pKa = -log(Ka) [16] [17].
The benzothiophene substituent exerts a moderate electron-withdrawing effect through resonance and inductive mechanisms, resulting in enhanced acidity compared to unsubstituted phenol (pKa = 10.0) [17]. This electronic effect stabilizes the phenoxide anion through extended π-conjugation involving the benzothiophene π-system.
At physiological pH (7.4), the compound exists predominantly in the protonated form (>99%), with minimal ionization occurring. The degree of ionization follows the Henderson-Hasselbalch equation:
$$ \text{pH} = \text{pKa} + \log\frac{[\text{ArO}^-]}{[\text{ArOH}]} $$
The phenoxide anion formation is stabilized by:
Buffer capacity calculations indicate that the compound exhibits maximum buffering capacity at pH values near the pKa, specifically in the pH range of 8.4-10.4. This characteristic makes the compound potentially useful in applications requiring pH control within this range.
Temperature effects on acid dissociation follow typical thermodynamic relationships, with decreasing pKa values at elevated temperatures due to enhanced molecular motion and reduced hydrogen bonding strength. The enthalpy of ionization for phenolic compounds typically ranges from 0-30 kJ/mol, indicating moderate temperature dependence of the acid-base equilibrium.
Solid-state phase behavior of 3-[Benzo(b)thiophen-2-yl]phenol exhibits complex characteristics typical of benzothiophene derivatives, with potential for multiple crystalline polymorphs and temperature-induced phase transitions. Related benzothiophene compounds demonstrate extensive polymorphic behavior with distinct phase transition temperatures and crystallization kinetics [18] [6] [7].
The parent benzo[b]thiophene undergoes a significant lambda-type phase transition between 250-261.6 K, characterized by an order-disorder transformation involving approximately R ln 4 cal deg⁻¹ mol⁻¹ entropy change [3]. This transition reflects fundamental changes in molecular packing and orientational order within the crystal lattice.
For 3-[Benzo(b)thiophen-2-yl]phenol, the presence of the phenolic hydroxyl group introduces additional complexity through hydrogen bonding networks that significantly influence crystal packing arrangements. Hydrogen bonding patterns can lead to:
Crystallographic studies on related phenolic benzothiophene derivatives reveal triclinic space groups (P1̄) as the most common crystal system [19], reflecting the asymmetric nature of the molecular structure and the directional requirements of hydrogen bonding.
Temperature-induced polymorphism has been observed in benzothiophene derivatives, where heating above melting points followed by controlled cooling can result in different crystalline phases [8] [7]. This phenomenon, known as the crystalline melt memory effect, suggests that molecular pre-organization persists even in the molten state and influences subsequent crystallization behavior.
Phase transition temperatures for the phenolic derivative are expected to be:
Differential scanning calorimetry studies would reveal endothermic peaks corresponding to phase transitions, with transition enthalpies reflecting the energy required for molecular reorganization. The magnitude of these transitions depends on:
Crystallization kinetics follow nucleation and growth mechanisms, with Form IV showing the quickest reappearance in recrystallization studies of related compounds [7]. The presence of multiple polymorphs necessitates careful control of crystallization conditions to achieve desired solid-state properties for specific applications.